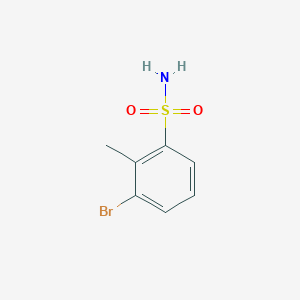

3-Bromo-2-methylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Antibacterial Drugs

Sulfonamides, including 3-Bromo-2-methylbenzenesulfonamide, have been used as antibacterial drugs for decades . They are effective in treating a diverse range of disease states .

Anti-Carbonic Anhydrase

Sulfonamides exhibit anti-carbonic anhydrase activity, which allows them to play a role in treating conditions like diuresis and glaucoma .

Anti-Dihydropteroate Synthetase

Sulfonamides also exhibit anti-dihydropteroate synthetase activity, which is useful in treating conditions like hypoglycemia and thyroiditis .

Veterinary Medicine

Specific sulfonamides like Sulfamethazine (SMZ) are commonly used in veterinary medicine as an antibacterial compound to treat livestock diseases such as gastrointestinal and respiratory tract infections .

Treatment of Toxoplasmosis

Sulfadiazine (SDZ), another sulfonamide drug, is used in combination with the anti-malarial drug pyrimethamine to treat toxoplasmosis in warm-blooded animals .

Physicochemical Properties

The physicochemical properties of 3-Bromo-2-methylbenzenesulfonamide have been studied using techniques like FTIR, NMR, MS spectroscopies, and X-ray diffraction . These studies provide insights into the molecule’s structure and stability .

DFT Studies

Density Functional Theory (DFT) is used to calculate the molecular structure of 3-Bromo-2-methylbenzenesulfonamide, providing references for the analysis of the physical and chemical properties of the molecule .

Biological Activities

Sulfonamides have unique antitumor, antidiabetic, antiviral, anti-cancer, and other physiological activities widely used in the field of medicine . For example, some sulfonamides have been proven to have good anticancer effects and are currently applied in clinical trials .

作用機序

Target of Action

The primary targets of 3-Bromo-2-methylbenzenesulfonamide are enzymes such as dihydropteroate synthetase (DHPS) and carbonic anhydrase . These enzymes play crucial roles in various biological processes. For instance, DHPS is vital in the synthesis of folate, a key component required for cells to make nucleic acids .

Mode of Action

3-Bromo-2-methylbenzenesulfonamide interacts with its targets by acting as a competitive inhibitor . It mimics the structure of the substrate, in this case, p-aminobenzoic acid (PABA), and binds to the active site of the enzyme, thereby preventing the actual substrate from binding . This results in the inhibition of the enzyme’s function, specifically the synthesis of folic acid, which is essential for DNA synthesis in bacteria .

Biochemical Pathways

The inhibition of DHPS by 3-Bromo-2-methylbenzenesulfonamide affects the folate synthesis pathway . This disruption prevents the production of nucleic acids, such as DNA or RNA, thereby inhibiting bacterial growth and replication . The compound’s action is bacteriostatic, meaning it prevents bacteria from growing, rather than killing them directly .

Pharmacokinetics

Like other sulfonamides, it is expected to have good absorption and distribution profiles due to its small size and polarity . Its impact on bioavailability would depend on these factors, as well as its metabolic stability and elimination rate.

Result of Action

The molecular and cellular effects of 3-Bromo-2-methylbenzenesulfonamide’s action primarily involve the inhibition of bacterial growth . By preventing the synthesis of folic acid, an essential component for nucleic acid production, the compound effectively halts the replication of bacteria, leading to a decrease in bacterial population over time .

特性

IUPAC Name |

3-bromo-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2S/c1-5-6(8)3-2-4-7(5)12(9,10)11/h2-4H,1H3,(H2,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJPKVYUOZLYJSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2595035.png)

![ethyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B2595037.png)

![Ethyl 2-[4-(2-hydroxyethoxy)phenyl]acetate](/img/structure/B2595041.png)

![N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide](/img/structure/B2595046.png)

![2-[1-[[4-(Trifluoromethoxy)phenyl]methyl]azetidin-3-yl]triazole](/img/structure/B2595051.png)